(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone

Description

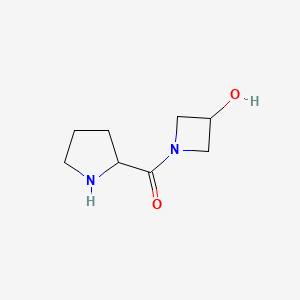

“(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone” is a heterocyclic compound featuring a methanone core bridged between a 3-hydroxyazetidine ring and a pyrrolidine moiety. Azetidine, a four-membered saturated ring, introduces conformational rigidity, while the pyrrolidine (five-membered) ring contributes to stereochemical diversity.

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-6-4-10(5-6)8(12)7-2-1-3-9-7/h6-7,9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVFOITUHIMMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239659 | |

| Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236263-52-7 | |

| Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regio- and Diastereoselective Synthesis of Azetidines

A general, scalable two-step method for preparing alkaloid-type azetidines involves:

Step 1: Preparation of Trialkyl Amines from Epichlorohydrin or Tosylates

Secondary amines react with epichlorohydrin or tosylates in N,N-dimethylformamide (DMF) under nitrogen atmosphere, often with potassium iodide as a catalyst, at controlled temperatures (0–40 °C) for 24 hours. Workup includes extraction and purification by column chromatography.

Step 2: Synthesis of N-Boc Aminomethyloxiranes

N-Boc-protected benzylamine derivatives are deprotonated with sodium hydride in DMF and reacted with tosylates at low temperatures. The reaction mixture is worked up similarly and purified chromatographically.

This methodology yields azetidine intermediates bearing hydroxy groups with high regio- and diastereoselectivity, suitable for further functionalization.

Notes on Characterization

Typical characterization of azetidine intermediates includes:

| Technique | Observations |

|---|---|

| 1H NMR (CDCl3) | Multiplets and doublets consistent with azetidine and aromatic protons |

| 13C NMR (CDCl3) | Signals corresponding to aromatic, oxirane, and methylene carbons |

| HRMS (ESI) | Molecular ion peaks matching calculated m/z values |

These data confirm the successful formation of hydroxy-substituted azetidine intermediates.

Preparation of the 2-Pyrrolidinyl Moiety

Stereoconservative Synthesis from Malic Acid

The hydroxy-substituted pyrrolidinone moiety can be synthesized via a stereoconservative approach starting from malic acid, which provides the chiral backbone. Key steps include:

- Conversion of malic acid to a suitable lactam intermediate

- Reduction using cyanoborohydride immobilized on Amberlyst 26 in trifluoroethanol as an efficient reducing agent alternative to conventional solutions

This route yields the 3-hydroxy-2-pyrrolidinone with preserved stereochemistry, essential for biological activity.

Iridium-Catalyzed Reductive Generation of Pyrrolidines

An advanced method employs iridium-catalyzed hydrosilylation of tertiary amides or lactams to generate azomethine ylides, which undergo regio- and diastereoselective [3+2] cycloaddition with electron-deficient alkenes to form functionalized pyrrolidines.

- Catalyst: Vaska’s complex [IrCl(CO)(PPh3)2] at 1 mol%

- Reductant: Tetramethyldisiloxane (TMDS), typically 2 equivalents

- Conditions: Mild temperatures, often room temperature to 50 °C

- Outcome: High regio- and diastereoselectivity, yields up to 50% or higher depending on substrates

This method allows late-stage functionalization and access to complex pyrrolidine architectures.

Coupling to Form (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone

Ketone Formation via Amide Coupling and Hydroxylation

The key step involves linking the azetidine and pyrrolidine units through a methanone group bearing a hydroxy substituent at the 3-position of the azetidine ring. Methods reported include:

- Reaction of aromatic ketone compounds with substituted acetophenone derivatives under basic aqueous or low-polarity solvent conditions (e.g., toluene)

- Control of equilibrium to favor the hydroxy ketone product by slurry formation

- Use of haloalkyl or halocycloalkyl substituents to modulate reactivity and selectivity

This approach yields 1,3-bis(substituted phenyl)-3-substituted-3-hydroxypropan-1-one analogs, which can be adapted to the azetidinyl-pyrrolidinyl system.

Notes on Reaction Optimization

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Solvent | Water or low-polarity solvents (toluene) | Harmless, easy recovery |

| Base | Mild bases compatible with aqueous medium | Facilitates equilibrium shift |

| Temperature | Ambient to moderate heating | Controls reaction rate and selectivity |

| Substituent Effects | Haloalkyl or halocycloalkyl groups on aromatic rings | Influence electronic properties and yield |

These parameters are critical for maximizing yield and purity of the hydroxy ketone intermediate.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The azetidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone has been investigated as a potential scaffold for drug development due to its ability to interact with various biological targets:

- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes, such as human cathepsin K, which is implicated in cancer metastasis and osteoporosis. The inhibition of this enzyme could lead to therapeutic applications in managing these conditions.

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. Studies have indicated that it may modulate pathways associated with pain and inflammation, making it a candidate for further exploration in neuroprotective therapies .

Anticancer Research

Initial investigations have highlighted the anticancer properties of (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone. It has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: The 3-hydroxy group on azetidine distinguishes it from non-hydroxylated analogs (e.g., thiophene or tetrazole derivatives), suggesting improved solubility and crystallinity .

- Pharmacological Potential: Teneligliptin derivatives highlight the therapeutic relevance of methanone-linked heterocycles, though the target compound’s bioactivity remains unexplored .

Physicochemical and Thermal Properties

- Thermal Stability: While the target compound lacks direct data, analogs like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by extensive hydrogen bonding . The hydroxyl group in the target compound may similarly enhance stability.

- Crystallinity: Compounds like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () crystallize readily, implying that the target compound’s hydroxyl group could promote crystallization from reaction mixtures .

Biological Activity

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by an azetidine and a pyrrolidine moiety. This structural complexity contributes to its diverse biological activities.

The biological activity of (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an enzyme inhibitor, binding to the active site of target enzymes and modulating their activity. This mechanism is crucial in its potential application in treating various diseases.

Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related naphthyridine derivatives demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The biological activity of (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone could be explored further in this context, given its structural similarities.

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer properties. It may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, compounds with similar azetidine structures have been investigated for their ability to induce apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications to the azetidine ring enhanced antibacterial activity significantly. The most active compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone on different cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone?

The synthesis typically involves acylation between azetidine and pyrrolidine derivatives. Key steps include:

- Using acid chlorides or activated carbonyl reagents for coupling .

- Precise control of temperature (often 0–25°C) and anhydrous solvents (e.g., THF, DCM) to minimize side reactions .

- Deprotonation with bases like triethylamine to facilitate nucleophilic substitution . Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How does the hydroxyl group on the azetidine ring influence the compound’s stability?

The 3-hydroxy group increases polarity, affecting solubility in aqueous buffers but may reduce stability under acidic conditions. Stability studies recommend:

Q. What spectroscopic methods are used to characterize this compound?

Standard protocols include:

- NMR : H and C NMR to confirm regiochemistry of the azetidine and pyrrolidine moieties .

- HRMS : For molecular weight validation (e.g., ESI+ mode) .

- FT-IR : To identify carbonyl (C=O, ~1650–1750 cm) and hydroxyl (O–H, ~3200–3600 cm) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Replicating assays with standardized cell lines (e.g., HEK293 for receptor binding) and controls .

- Validating purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .

- Assessing batch-to-batch consistency using differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetics?

Leverage in silico tools such as:

- Molecular Dynamics (MD) Simulations : To study membrane permeability via logP calculations .

- Docking Studies : Using crystal structures of target proteins (e.g., GPCRs) to predict binding affinities .

- ADMET Predictors : Software like Schrödinger’s QikProp to estimate bioavailability and metabolic stability .

Q. How can the stereochemistry of the hydroxyazetidine group be confirmed experimentally?

Advanced techniques include:

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

Design modifications guided by:

- SAR Studies : Introducing substituents (e.g., fluorine) at the pyrrolidine N-position to enhance target engagement .

- Fragment-Based Screening : To identify structural motifs that reduce off-target effects .

- Kinome-wide Profiling : Using platforms like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .

Methodological Considerations

- Contradiction Analysis : When bioactivity varies between studies, cross-validate using isogenic cell models and orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) can identify hydrolytic or oxidative degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.